3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride

Description

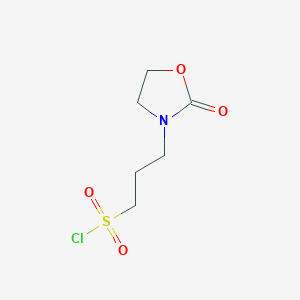

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is a sulfonyl chloride derivative containing an oxazolidinone ring. The oxazolidinone moiety is a five-membered heterocyclic ring with one oxygen and one nitrogen atom, while the sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group. Its reactivity stems from the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions .

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBPKDNBYMJVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024418-01-5 | |

| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid+SOCl2→3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The oxazolidinone ring can undergo reduction under specific conditions to yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

Sulfonamide derivatives: Formed from the reaction with amines.

Sulfonate esters: Formed from the reaction with alcohols.

Sulfonic acid: Formed from hydrolysis.

Amines: Formed from the reduction of the oxazolidinone ring.

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride has several applications in scientific research:

Organic synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

Medicinal chemistry: The compound is used in the synthesis of potential pharmaceutical agents

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride (CAS No. 2024418-01-5) is a sulfonyl chloride derivative featuring an oxazolidinone ring. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

The molecular formula of this compound is C6H10ClNO4S, with a molecular weight of 227.67 g/mol. The compound is characterized by the presence of a sulfonyl chloride group, which is known for its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis typically involves the reaction of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions to prevent hydrolysis. The reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of sulfonamide derivatives related to oxazolidinones. For instance, compounds derived from oxazolidinone structures have shown significant antibacterial effects against various pathogens. The biological activity of this compound has been evaluated in comparison to other oxazolidinone derivatives.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Moderate activity against Gram-positive bacteria | |

| Other oxazolidinone derivatives | Broad-spectrum activity against bacteria |

The mechanism through which this compound exerts its biological effects may involve the inhibition of bacterial protein synthesis. Sulfonamides and related compounds are known to interfere with folic acid synthesis in bacteria, which is crucial for their growth and replication.

Case Studies

A dissertation highlighted the effects of various oxazolidinone derivatives on bacterial secretion systems, indicating that certain compounds could effectively downregulate virulence factors in pathogenic bacteria. Specifically, high concentrations of related compounds resulted in significant inhibition of secretion pathways critical for bacterial virulence .

Safety and Handling

As with many sulfonyl chlorides, this compound poses safety risks including severe skin burns and respiratory irritation. Proper laboratory safety protocols should be followed when handling this compound .

Comparison with Similar Compounds

Structural Analogues

a. 4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

- Structure: Combines an oxazolidinone ring with a morpholinone scaffold and an aminomethyl substituent.

- Reactivity: The absence of a sulfonyl chloride group reduces electrophilic reactivity compared to the target compound. Instead, the morpholinone and aminomethyl groups enhance hydrogen-bonding capacity, making it suitable for interactions in enzymatic systems.

- Applications : Patented as a key intermediate in antimicrobial agents, synthesized via eco-friendly, scalable methods .

b. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a pyrazole core with a sulfanyl (-S-) linker and trifluoromethyl group.

- Reactivity : The sulfanyl group (-S-) is less reactive than sulfonyl chloride (-SO₂Cl) but participates in thiol-disulfide exchange reactions. The trifluoromethyl group enhances metabolic stability.

- Applications : Used in agrochemicals and as a building block for fluorinated pharmaceuticals .

Functional Group Comparison

Stability and Reactivity Insights

- The sulfonyl chloride group in the target compound confers higher reactivity toward amines and alcohols compared to the sulfanyl or morpholinone groups in analogues. However, this also necessitates stringent storage conditions (anhydrous, low temperature).

- The oxazolidinone ring’s stability is consistent across analogues, but substituents (e.g., morpholinone, trifluoromethyl) modulate solubility and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride in academic research?

The compound is typically synthesized via chlorination of its sulfonic acid precursor using reagents like thionyl chloride (SOCl₂) or chlorosulfonyl isocyanate. For example, analogous sulfonyl chlorides are prepared by reacting methanesulfonic acid with SOCl₂ under anhydrous conditions, followed by purification via distillation or recrystallization . In multi-step syntheses, intermediates such as oxazolidinone derivatives (e.g., 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide) can serve as precursors, with subsequent functionalization using chlorinating agents .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Spectroscopy : NMR (¹H, ¹³C, and DEPT for functional group identification), IR (to confirm sulfonyl chloride and oxazolidinone carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . WinGX is recommended for data processing and structure visualization .

Q. How should researchers handle and store this compound to maintain stability?

Store under inert atmosphere (argon or nitrogen) at room temperature in airtight, moisture-resistant containers. Avoid exposure to humidity, as sulfonyl chlorides hydrolyze readily. Conduct reactions in anhydrous solvents (e.g., CH₂Cl₂ or THF) and use desiccants during storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when discrepancies arise between theoretical and experimental outcomes?

Systematic screening of reaction parameters (e.g., temperature, stoichiometry, and solvent polarity) is critical. For example, chlorination with SOCl₂ may require elevated temperatures (40–60°C) for completeness, while competing side reactions (e.g., elimination to form sulfene) can be suppressed by using non-nucleophilic bases like triethylamine . Kinetic studies via in-situ monitoring (e.g., FTIR or HPLC) help identify rate-limiting steps .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

When anisotropic displacement parameters or disorder are observed, employ twin refinement in SHELXL for high-symmetry space groups . For ambiguous electron density, validate hydrogen bonding networks using Hirshfeld surface analysis. Absolute configuration determination in non-centrosymmetric crystals (e.g., space group P2₁) requires Flack parameter analysis .

Q. How can computational methods predict the reactivity of this sulfonyl chloride in novel reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for nucleophilic substitution (Sₙ2) versus elimination pathways. Solvent effects are incorporated via continuum models (e.g., PCM). Comparative studies with analogs (e.g., tosyl chloride) highlight electronic effects of the oxazolidinone ring on sulfonyl chloride reactivity .

Q. What experimental designs explore regioselectivity in derivatization reactions?

To probe reactivity, conduct competition experiments between nucleophiles (e.g., amines vs. alcohols). For example, reaction with ethanol and aniline in equimolar ratios under controlled pH conditions reveals preferential sulfonamide formation over sulfonate esters. Mechanistic insights are validated via trapping intermediates (e.g., sulfene) with dienes in Diels-Alder reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.